

An In-depth Technical Guide to 1,4-Bis(trimethylsilyl)benzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Bis(trimethylsilyl)benzene

Cat. No.: B082404

[Get Quote](#)

CAS Number: 13183-70-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,4-bis(trimethylsilyl)benzene**, a versatile organosilicon compound. It covers its chemical and physical properties, synthesis, key applications, and relevant safety information. This document is intended to be a valuable resource for professionals in research, development, and quality control, particularly those utilizing quantitative analytical techniques and materials science.

Chemical and Physical Properties

1,4-Bis(trimethylsilyl)benzene is a symmetrical aromatic compound featuring two trimethylsilyl groups in the para position of a benzene ring. This structure imparts unique properties, making it a valuable tool in various scientific disciplines.

Table 1: Physicochemical Properties of **1,4-Bis(trimethylsilyl)benzene**

Property	Value	Reference
CAS Number	13183-70-5	[1]
Molecular Formula	C ₁₂ H ₂₂ Si ₂	[1]
Molecular Weight	222.47 g/mol	[1]
Appearance	White to light yellow crystalline solid	
Melting Point	91-94 °C	
Boiling Point	194 °C at 742 mmHg	
Solubility	Insoluble in water. Soluble in various organic solvents such as CDCl ₃ , DMSO-d ₆ , and CD ₃ OD.	
InChI Key	NVRBTKMAZQNKPX-UHFFFAOYSA-N	
SMILES	C--INVALID-LINK-- (C)c1ccc(cc1)--INVALID-LINK-- (C)C	

Spectroscopic Data

The structural features of **1,4-bis(trimethylsilyl)benzene** give rise to a distinct spectroscopic signature, which is well-characterized.

Table 2: Spectroscopic Data for **1,4-Bis(trimethylsilyl)benzene**

Spectroscopic Technique	Key Features
¹ H NMR	Two singlets are typically observed: one for the 18 equivalent protons of the two trimethylsilyl groups and another for the 4 equivalent aromatic protons. The chemical shifts are solvent-dependent.
¹³ C NMR	Signals corresponding to the methyl carbons of the trimethylsilyl groups and the aromatic carbons are observed.
Infrared (IR) Spectroscopy	Characteristic peaks for Si-C stretching, C-H stretching (aromatic and aliphatic), and aromatic ring vibrations are present.
Mass Spectrometry (MS)	The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns, including the loss of methyl groups.

Synthesis of 1,4-Bis(trimethylsilyl)benzene

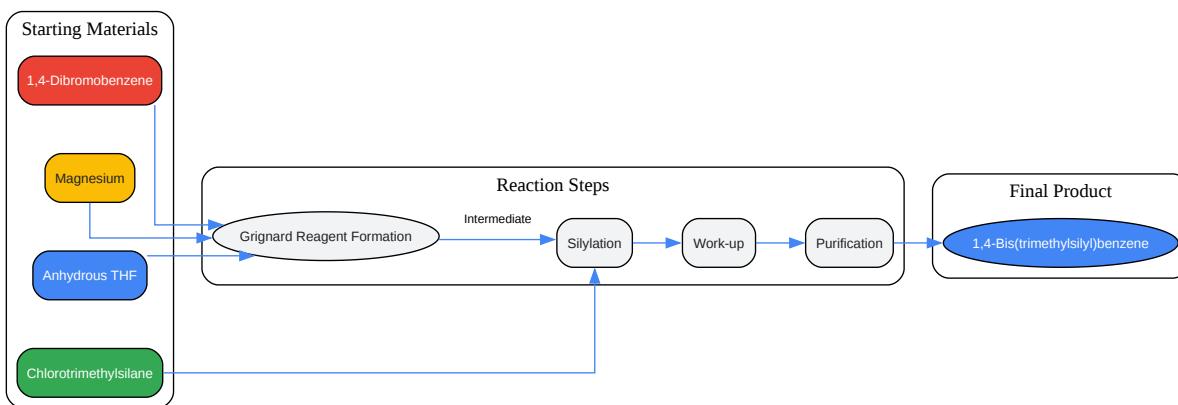
The most common and efficient method for the synthesis of **1,4-bis(trimethylsilyl)benzene** is through a Grignard reaction. This approach avoids the use of hazardous reagents like hexamethylphosphoramide (HMPA).[\[2\]](#)

Experimental Protocol: Grignard Reaction Synthesis

This protocol is a representative example based on established Grignard reaction principles for arylsilanes.

Objective: To synthesize **1,4-bis(trimethylsilyl)benzene** from a 1,4-dihalobenzene.

Materials:


- 1,4-Dibromobenzene
- Magnesium turnings

- Chlorotrimethylsilane
- Anhydrous tetrahydrofuran (THF)
- Iodine (crystal, as initiator)
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

- **Apparatus Setup:** Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.
- **Grignard Reagent Formation:** Place magnesium turnings in the flask. Add a small crystal of iodine. In the dropping funnel, place a solution of 1,4-dibromobenzene in anhydrous THF.
- **Initiation:** Add a small portion of the 1,4-dibromobenzene solution to the magnesium turnings. If the reaction does not start (indicated by a color change and gentle reflux), gently warm the flask.
- **Grignard Reagent Synthesis:** Once the reaction has initiated, add the remaining 1,4-dibromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture until the magnesium is consumed.
- **Silylation:** Cool the reaction mixture to 0 °C. Add chlorotrimethylsilane dropwise via the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- **Work-up:** Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or a similar organic solvent.

- Drying and Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or sublimation to yield pure **1,4-bis(trimethylsilyl)benzene**.

[Click to download full resolution via product page](#)

Diagram 1: Workflow for the Grignard synthesis of **1,4-bis(trimethylsilyl)benzene**.

Applications

1,4-Bis(trimethylsilyl)benzene has two primary applications: as a standard in quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and as a precursor in the chemical vapor deposition (CVD) of silicon carbide films.

Quantitative NMR (qNMR) Internal Standard

Due to its chemical stability, the presence of two distinct and sharp singlets in its ^1H NMR spectrum, and its suitable chemical shift range, **1,4-bis(trimethylsilyl)benzene** is an excellent

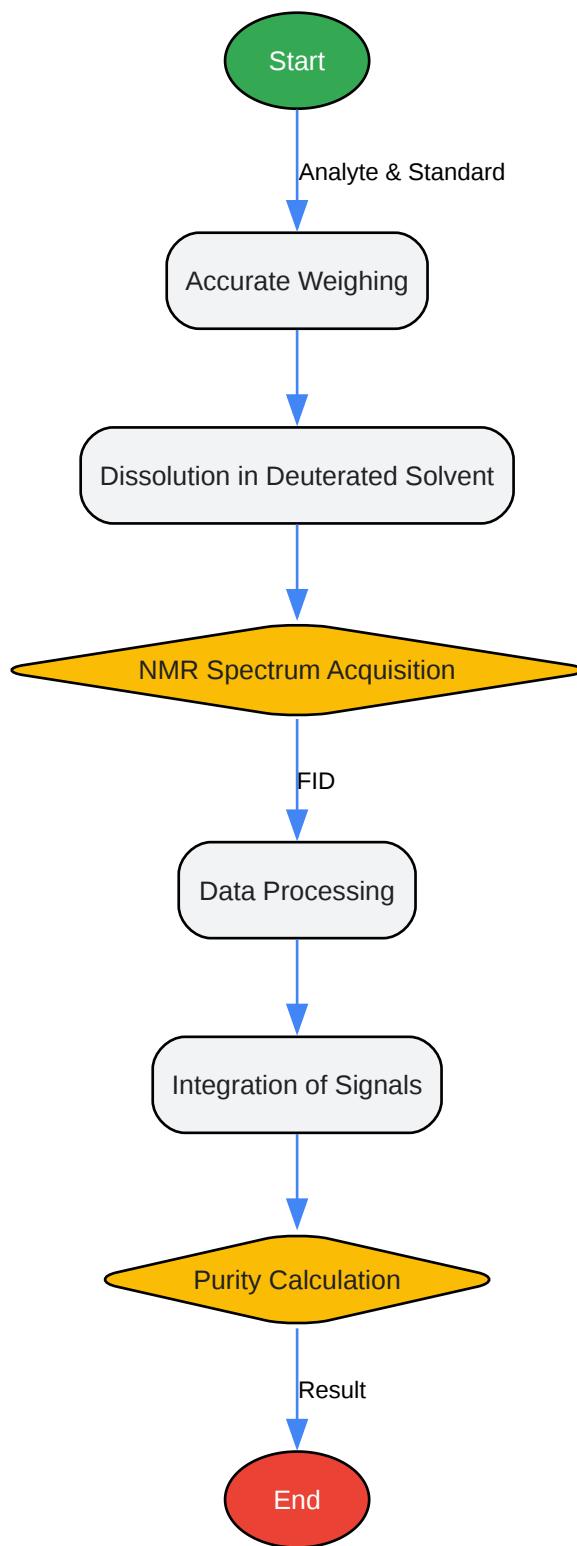
internal standard for qNMR. It is particularly useful for the quantification of small organic molecules.

Objective: To determine the purity of a sample using **1,4-bis(trimethylsilyl)benzene** as an internal standard.

Materials:

- Analyte of interest
- **1,4-Bis(trimethylsilyl)benzene** (high purity)
- Deuterated solvent (e.g., CDCl_3 , DMSO-d_6)
- High-precision analytical balance
- NMR spectrometer

Procedure:


- Sample Preparation:
 - Accurately weigh a specific amount of the analyte and **1,4-bis(trimethylsilyl)benzene** into a vial.
 - Dissolve the mixture in a precise volume of the chosen deuterated solvent.
- NMR Acquisition:
 - Transfer the solution to an NMR tube.
 - Acquire the ^1H NMR spectrum using appropriate parameters for quantitative analysis. Key parameters to optimize include:
 - Relaxation Delay (d1): Should be at least 5 times the longest T_1 relaxation time of the protons of interest in both the analyte and the standard.
 - Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio.

- Pulse Angle: A 90° pulse is typically used.
- Data Processing and Analysis:
 - Process the spectrum with appropriate phasing and baseline correction.
 - Integrate the signals corresponding to the known number of protons for both the analyte and **1,4-bis(trimethylsilyl)benzene**.
 - Calculate the purity of the analyte using the following formula:

Purity (%) = $(I_{\text{analyte}} / N_{\text{analyte}}) * (N_{\text{standard}} / I_{\text{standard}}) * (MW_{\text{analyte}} / MW_{\text{standard}}) * (m_{\text{standard}} / m_{\text{analyte}}) * 100$

Where:

- I = Integral value
- N = Number of protons for the integrated signal
- MW = Molecular weight
- m = mass

[Click to download full resolution via product page](#)

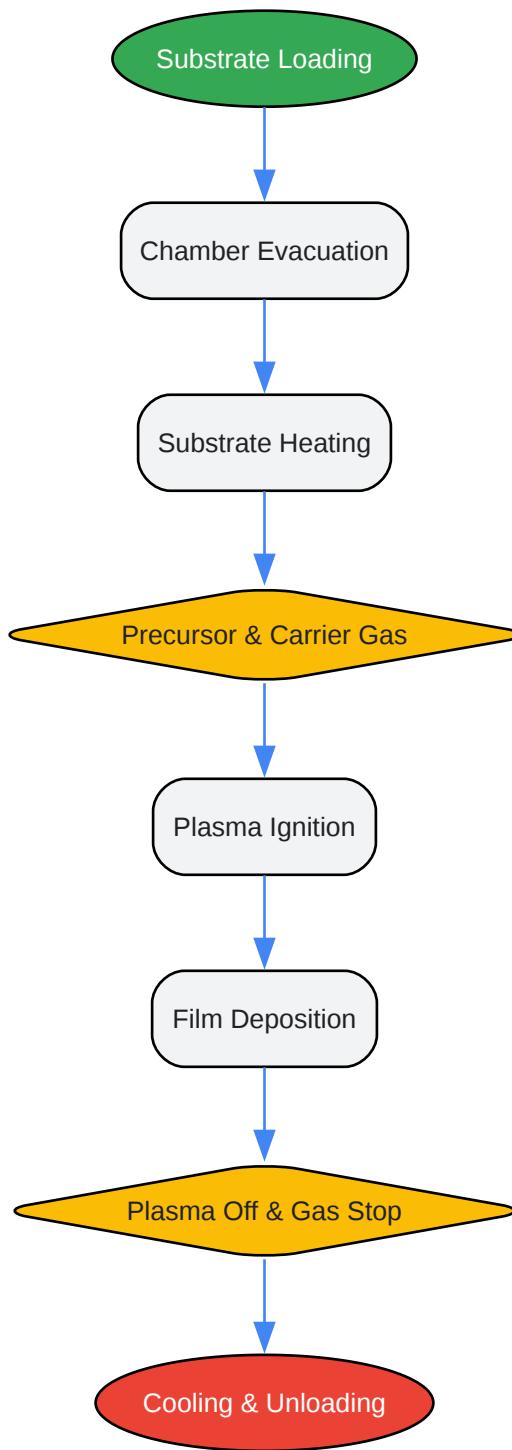
Diagram 2: Experimental workflow for quantitative NMR using an internal standard.

Precursor for Silicon Carbide (SiC) Coatings

1,4-Bis(trimethylsilyl)benzene can be used as a precursor in plasma-enhanced chemical vapor deposition (PECVD) to produce silicon carbide (SiC) films. These films are known for their hardness, chemical inertness, and thermal stability, making them suitable for various applications, including protective coatings and semiconductor devices.

While a specific, detailed protocol for **1,4-bis(trimethylsilyl)benzene** is not readily available in the reviewed literature, the following is a general procedure for PECVD of SiC films from an organosilicon precursor.

Objective: To deposit a silicon carbide thin film onto a substrate using PECVD.


Apparatus:

- PECVD reactor with a vacuum chamber, substrate heater, gas delivery system, and plasma source (e.g., radio frequency generator).
- Substrates (e.g., silicon wafers).
- **1,4-Bis(trimethylsilyl)benzene** as the precursor.
- Carrier gas (e.g., Argon).

Procedure:

- Substrate Preparation: Clean the substrates to remove any contaminants.
- Chamber Preparation: Load the substrates into the PECVD chamber. Evacuate the chamber to a base pressure.
- Deposition:
 - Heat the substrate to the desired deposition temperature.
 - Introduce the **1,4-bis(trimethylsilyl)benzene** vapor into the chamber, typically using a carrier gas. The precursor may need to be heated to achieve sufficient vapor pressure.

- Introduce any other reactant or carrier gases.
- Ignite the plasma by applying power to the RF generator.
- Maintain the desired pressure, temperature, gas flow rates, and plasma power for the duration of the deposition to achieve the desired film thickness.
- Cooling and Unloading: After deposition, turn off the plasma and gas flow, and allow the substrates to cool under vacuum before unloading.

[Click to download full resolution via product page](#)

Diagram 3: General workflow for Plasma-Enhanced Chemical Vapor Deposition (PECVD).

Safety Information

1,4-Bis(trimethylsilyl)benzene should be handled with appropriate safety precautions in a laboratory setting.

Table 3: GHS Hazard Information

Hazard Statement	Description
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Handling and Storage:

- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Use in a well-ventilated area or under a fume hood.
- Store in a tightly closed container in a cool, dry place.

Conclusion

1,4-Bis(trimethylsilyl)benzene is a valuable compound with well-defined properties and significant applications in analytical chemistry and materials science. Its utility as a qNMR standard is well-established, providing a reliable method for the accurate quantification of various analytes, which is of particular importance in the pharmaceutical industry. Furthermore, its potential as a precursor for SiC coatings highlights its relevance in the development of advanced materials. This guide provides essential technical information to support the effective and safe use of **1,4-bis(trimethylsilyl)benzene** in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,4-Bis(trimethylsilyl)benzene | C12H22Si2 | CID 25771 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,4-Bis(trimethylsilyl)benzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082404#1-4-bis-trimethylsilyl-benzene-cas-number-13183-70-5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com